molecular formula C23H22N4O2S2 B2553654 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-thienylmethyl)-3-piperidinecarboxamide CAS No. 1251548-54-5

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-thienylmethyl)-3-piperidinecarboxamide

Cat. No. B2553654
CAS RN: 1251548-54-5
M. Wt: 450.58
InChI Key: KSXZBKHCDAUYLP-UHFFFAOYSA-N
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Description

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-thienylmethyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C23H22N4O2S2 and its molecular weight is 450.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

  • The synthesis of new tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation is a notable area of research. These compounds were synthesized through reactions involving aliphatic or aromatic primary amines and other nucleophiles, leading to various carboxamide and benzamide derivatives with potential biological applications (Abdalha et al., 2011).

Antimicrobial and Antifungal Activities

  • Research into the antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines has shown promising results. Compounds synthesized from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides exhibited in vitro antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Anti-Angiogenic and DNA Cleavage Studies

  • A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and tested for their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model. These studies also included DNA cleavage assessments, indicating their potential as anticancer agents due to their ability to block blood vessel formation and exhibit cytotoxic effects (Kambappa et al., 2017).

Anti-Inflammatory and Analgesic Agents

  • Novel compounds derived from visnaginone and khellinone have been synthesized, including thieno[2,3-d]pyrimidine derivatives with potential anti-inflammatory and analgesic applications. These compounds were evaluated for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, showing significant potency and selectivity, which could make them promising therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Antitumor Activity

  • The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown that many of these compounds display potent anticancer activity on various human cancer cell lines. This suggests their potential as therapeutic agents in cancer treatment, with some compounds showing comparable activity to established drugs like doxorubicin (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S2/c28-21(24-12-17-9-5-11-30-17)16-8-4-10-27(13-16)23-25-19-18(15-6-2-1-3-7-15)14-31-20(19)22(29)26-23/h1-3,5-7,9,11,14,16H,4,8,10,12-13H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXZBKHCDAUYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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